Tetramethyl 6'-[(4-bromophenyl)carbonyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(4-bromophenyl)carbonyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of Tetramethyl 6’-[(4-bromophenyl)carbonyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps, including the formation of the spiro compound and the introduction of the bromophenyl and methoxy groups. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Tetramethyl 6’-[(4-bromophenyl)carbonyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied.
Scientific Research Applications
Tetramethyl 6’-[(4-bromophenyl)carbonyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(4-bromophenyl)carbonyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, Tetramethyl 6’-[(4-bromophenyl)carbonyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C32H28BrNO10S3 |
---|---|
Molecular Weight |
762.7 g/mol |
IUPAC Name |
tetramethyl 6'-(4-bromobenzoyl)-8'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28BrNO10S3/c1-31(2)25-20(18-13-12-17(40-3)14-19(18)34(31)26(35)15-8-10-16(33)11-9-15)32(21(27(36)41-4)22(45-25)28(37)42-5)46-23(29(38)43-6)24(47-32)30(39)44-7/h8-14H,1-7H3 |
InChI Key |
RIIWGIBHQDKEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)Br)C=C(C=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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